2-(2-(Cyclohexylmethoxy)phenyl)ethanol
Description
Contextualization of Structurally Complex Aromatic Alcohols in Contemporary Chemical Investigations
Aromatic alcohols, organic compounds containing a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, are fundamental building blocks in organic synthesis. youtube.com Their structural complexity can be enhanced through the introduction of various substituents on the aromatic ring, leading to molecules with tailored electronic and steric properties. The presence of bulky aliphatic groups, such as a cyclohexylmethoxy moiety, introduces significant steric hindrance, which can profoundly influence the molecule's reactivity, conformation, and intermolecular interactions.
In contemporary chemical investigations, these structurally complex aromatic alcohols are of interest for several reasons. The interplay between the rigid, planar aromatic system and the flexible, three-dimensional aliphatic substituent can give rise to unique conformational preferences. youtube.com This can be particularly important in the design of molecules for applications in materials science, where specific spatial arrangements are crucial for achieving desired properties. Furthermore, the synthesis of such molecules often requires the development of selective and efficient synthetic methodologies that can overcome the challenges posed by steric hindrance.
Research Significance and Rationale for Systematic Inquiry into 2-(2-(Cyclohexylmethoxy)phenyl)ethanol
The systematic inquiry into this compound is driven by the desire to understand the impact of its unique structural features on its chemical behavior. The molecule combines a phenylethanol backbone, a common motif in natural products and pharmaceuticals, with a bulky ortho-substituted cyclohexylmethoxy group. This specific arrangement warrants investigation for several key reasons.
Firstly, the synthesis of this compound presents a valuable case study for synthetic methodology. A plausible and efficient route for its preparation is the Williamson ether synthesis. wikipedia.org This reaction would involve the deprotonation of the phenolic hydroxyl group of a precursor, 2-(2-hydroxyphenyl)ethanol, to form an alkoxide, which then acts as a nucleophile to displace a halide from a cyclohexylmethyl halide. wikipedia.orgmasterorganicchemistry.com The success and efficiency of this synthesis, particularly in the context of the sterically demanding ortho-position, provides valuable data for organic chemists.
Secondly, the physical and chemical properties of this compound are of fundamental interest. The presence of the bulky and non-polar cyclohexylmethoxy group is expected to significantly influence properties such as solubility, melting point, and boiling point when compared to simpler phenylethanol derivatives.
Finally, the potential applications of this compound and its derivatives are a strong motivator for research. The combination of a reactive primary alcohol and a sterically shielding ortho-substituent could make this compound a useful intermediate in the synthesis of more complex molecules. The steric bulk of the cyclohexylmethoxy group could direct reactions at other sites of the molecule or be used to create specific three-dimensional cavities in larger supramolecular structures.
Detailed Research Findings
While specific experimental data for this compound is not widely available in public literature, its properties can be predicted based on its structure and by analogy to related compounds.
A proposed synthetic route is the Williamson ether synthesis, a reliable method for forming ethers. wikipedia.org This would involve the reaction of 2-(2-hydroxyphenyl)ethanol with a cyclohexylmethyl halide (e.g., bromide or chloride) in the presence of a base.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₂₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on similar aromatic alcohols and ethers. |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol (B145695), diethyl ether, and dichloromethane. | The large non-polar cyclohexyl and phenyl groups would dominate, reducing water solubility. |
| Boiling Point | Predicted to be significantly higher than that of 2-phenylethanol (B73330) (219-221 °C). learncbse.in | The increased molecular weight and van der Waals forces from the cyclohexylmethoxy group would increase the boiling point. |
| Reactivity | The primary alcohol is expected to undergo typical alcohol reactions such as oxidation, esterification, and etherification. The aromatic ring can undergo electrophilic substitution, with the ortho/para directing effect of the alkoxy group potentially being influenced by the steric bulk of the substituent. learncbse.inbyjus.com | Standard functional group reactivity. |
Interactive Data Table: Plausible Williamson Ether Synthesis Reactants
| Reactant | Structure | Role in Synthesis |
| 2-(2-Hydroxyphenyl)ethanol | The starting material containing the phenolic hydroxyl group that will be converted to the ether. | |
| Cyclohexylmethyl bromide | The alkylating agent that provides the cyclohexylmethoxy group. | |
| Sodium hydride (NaH) | NaH | A strong base used to deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide. youtube.com |
| Aprotic Solvent (e.g., THF, DMF) | - | Provides the medium for the reaction. Aprotic solvents are preferred for SN2 reactions. francis-press.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(cyclohexylmethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFQIHOPJIGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 2 Cyclohexylmethoxy Phenyl Ethanol
Retrosynthetic Approaches and Key Disconnections for the 2-(2-(Cyclohexylmethoxy)phenyl)ethanol Scaffold
Retrosynthetic analysis of this compound reveals several logical disconnections. The primary bonds for strategic cleavage are the ether linkage and the carbon-carbon bond of the ethanol (B145695) side chain.
Disconnection I: C-O Ether Bond
The most apparent retrosynthetic disconnection is the ether bond of the cyclohexylmethoxy group. This leads back to 2-hydroxyphenylethanol and a suitable cyclohexylmethyl halide or sulfonate. This approach is advantageous as it builds the complex ether linkage on a pre-formed phenylethanol scaffold.
Disconnection II: C-C Bond of the Ethanol Side Chain
Alternatively, a C-C bond disconnection of the ethanol side chain can be envisioned. This would involve the formation of a two-carbon side chain on a pre-existing 2-(cyclohexylmethoxy)benzene derivative. This can be achieved through various methods, such as the reaction of a Grignard reagent derived from a protected 2-(cyclohexylmethoxy)bromobenzene with ethylene (B1197577) oxide, or through a Wittig-type reaction followed by reduction.
Disconnection III: Functional Group Interconversion (FGI)
A third approach involves functional group interconversion on a precursor molecule. For example, the reduction of a 2-(2-(cyclohexylmethoxy)phenyl)acetic acid or its corresponding ester would yield the target alcohol. This strategy shifts the synthetic challenge to the preparation of the substituted phenylacetic acid derivative.
A summary of these key disconnections is presented in the table below.
| Disconnection Strategy | Key Intermediates | Synthetic Transformation |
| C-O Ether Bond | 2-Hydroxyphenylethanol, Cyclohexylmethyl bromide | Williamson Ether Synthesis |
| C-C Bond (Grignard) | 2-(Cyclohexylmethoxy)bromobenzene, Ethylene oxide | Grignard Reaction |
| C-C Bond (Wittig) | 2-(Cyclohexylmethoxy)benzaldehyde, Methoxy(triphenyl)phosphonium chloride | Wittig Reaction, Reduction |
| Functional Group Interconversion | 2-(2-(Cyclohexylmethoxy)phenyl)acetic acid | Reduction |
Development and Optimization of Novel Synthetic Pathways
The development of novel synthetic pathways for this compound can be geared towards improving efficiency, stereocontrol, and sustainability.
While the target molecule itself is achiral, the introduction of a chiral center, for instance, at the benzylic position of the ethanol side chain, would necessitate stereoselective synthetic methods. Although no specific stereoselective syntheses for this compound are documented, principles from related syntheses can be applied. For example, asymmetric reduction of a corresponding ketone precursor, 2-(cyclohexylmethoxy)acetophenone, using chiral reducing agents like those derived from boranes (e.g., CBS catalyst) could provide enantiomerically enriched alcohols.
Another approach could involve the use of chiral auxiliaries. For instance, a chiral auxiliary attached to the acetic acid precursor in the FGI approach could direct a stereoselective reduction. The development of such stereoselective routes is a key area for future research. nih.govnih.gov
The principles of green chemistry can be applied to the synthesis of this compound to minimize environmental impact. nih.govresearchgate.net This includes the use of greener solvents, catalysts, and energy sources.
For the Williamson ether synthesis disconnection, the use of a phase-transfer catalyst could enable the reaction to be carried out in a more environmentally benign solvent system, potentially even water, reducing the need for volatile organic solvents.
In the context of the C-C bond forming strategies, catalytic methods are preferable to stoichiometric reagents. For example, a palladium-catalyzed cross-coupling reaction could be explored to form the phenyl-ethanol linkage, which would be more atom-economical than a traditional Grignard reaction.
Biocatalysis also presents a sustainable alternative. While not yet applied to this specific molecule, engineered enzymes could potentially be used for key steps, such as the stereoselective reduction of a ketone precursor or even the direct hydroxylation of a suitable alkylbenzene precursor. mdpi.comresearchgate.netplos.org The use of biocatalysts often allows for reactions to be performed in aqueous media under mild conditions. mdpi.com
A comparison of traditional versus sustainable approaches is outlined below.
| Synthetic Step | Traditional Method | Sustainable Alternative | Green Chemistry Principle |
| Ether Synthesis | Williamson ether synthesis in aprotic polar solvent (e.g., DMF) | Phase-transfer catalysis in a biphasic system or use of a greener solvent like anisole | Safer Solvents, Catalysis |
| C-C Bond Formation | Grignard reaction with ethylene oxide | Palladium-catalyzed cross-coupling of a boronic acid with a 2-haloethanol derivative | Atom Economy, Catalysis |
| Reduction | LiAlH4 reduction of an ester | Catalytic hydrogenation or enzymatic reduction | Safer Reagents, Catalysis |
Methodological Advancements in Intermediate Synthesis for the Cyclohexylmethoxy-Phenyl Moiety
The synthesis of the 2-(cyclohexylmethoxy)phenyl moiety is a key step. A common method to install the cyclohexylmethoxy group is through a Williamson ether synthesis. Starting from a commercially available substituted phenol (B47542), such as 2-bromophenol (B46759) or 2-hydroxyacetophenone, the ether linkage can be formed by reaction with cyclohexylmethyl bromide in the presence of a base like potassium carbonate.
For instance, the synthesis of 4'-(cyclohexylmethoxy)acetophenone has been reported, which can be adapted for the ortho-isomer. prepchem.com This involves the reaction of 4'-hydroxyacetophenone (B195518) with cyclohexylmethyl bromide. A similar reaction with 2'-hydroxyacetophenone (B8834) would yield the corresponding ortho-substituted precursor.
Once the cyclohexylmethoxy-phenyl scaffold is in place, various functional group interconversions can be employed to construct the ethanol side chain. ub.eduoup.comfiveable.mevanderbilt.edusolubilityofthings.com
If starting with 2-(cyclohexylmethoxy)benzaldehyde, a Grignard reaction with methylmagnesium bromide followed by oxidation would yield 2'-(cyclohexylmethoxy)acetophenone. This ketone could then be reduced to the corresponding alcohol.
Alternatively, a more direct approach from the aldehyde would be a Wittig reaction with methoxymethylenetriphenylphosphine, which upon acidic workup would yield the homologous aldehyde. Subsequent reduction would then provide the target this compound.
Another powerful method is the reduction of a carboxylic acid or ester. For example, 2-(cyclohexylmethoxy)benzoic acid can be converted to its methyl ester and then reduced using a strong reducing agent like lithium aluminum hydride to afford the desired alcohol.
A summary of potential functional group interconversions is provided below.
| Starting Material | Reagents | Intermediate | Final Transformation |
| 2-(Cyclohexylmethoxy)benzaldehyde | 1. MeMgBr; 2. PCC | 1-(2-(Cyclohexylmethoxy)phenyl)ethan-1-one | Reduction (e.g., NaBH4) |
| 2-(Cyclohexylmethoxy)benzaldehyde | Ph3P=CHOMe | 1-(Cyclohexylmethoxy)-2-(2-methoxyvinyl)benzene | Hydrolysis and Reduction |
| 2-(Cyclohexylmethoxy)benzoic acid | 1. SOCl2, MeOH; 2. LiAlH4 | 2-(2-(Cyclohexylmethoxy)phenyl)methanol | - |
These methodologies, from retrosynthetic design to the sustainable synthesis of intermediates, provide a comprehensive framework for the preparation of this compound. The exploration of stereoselective and greener routes will undoubtedly be a focus of future synthetic efforts towards this and related molecules.
Mechanistic Chemical Reactivity and Transformation Studies of 2 2 Cyclohexylmethoxy Phenyl Ethanol
Investigation of Reaction Pathways and Derived Transformations
The reactivity of 2-(2-(Cyclohexylmethoxy)phenyl)ethanol can be systematically examined by considering the characteristic reactions of each of its constituent parts.
The primary alcohol group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Partial Oxidation to Aldehyde: The use of mild oxidizing agents would be expected to convert the primary alcohol to the corresponding aldehyde, 2-(2-(cyclohexylmethoxy)phenyl)acetaldehyde. Reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine).
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will likely oxidize the primary alcohol directly to the carboxylic acid, 2-(2-(cyclohexylmethoxy)phenyl)acetic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in alkaline conditions, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid. openstax.orgelsevier.com The reaction with strong oxidants proceeds via the intermediate aldehyde, which is rapidly further oxidized.
Table 1: Expected Products from the Oxidation of the Ethanol (B145695) Moiety
| Oxidizing Agent | Expected Major Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | 2-(2-(Cyclohexylmethoxy)phenyl)acetaldehyde |
| Swern Oxidation Reagents | 2-(2-(Cyclohexylmethoxy)phenyl)acetaldehyde |
| Potassium Permanganate (KMnO₄) | 2-(2-(Cyclohexylmethoxy)phenyl)acetic acid |
The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. masterorganicchemistry.com This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack.
Acid-Catalyzed Cleavage: Treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI), is expected to cleave the ether bond. openstax.orglibretexts.org The reaction proceeds via an Sₙ2 mechanism. The halide nucleophile will attack the less sterically hindered carbon of the protonated ether. In this case, the attack would occur at the methylene (B1212753) carbon of the cyclohexylmethoxy group, leading to the formation of 2-(2-hydroxy-phenyl)ethanol and (bromomethyl)cyclohexane (B57075) or (iodomethyl)cyclohexane. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the phenyl cation intermediate. masterorganicchemistry.com
Table 2: Expected Products from Ether Linkage Cleavage
| Reagent | Expected Products |
|---|---|
| Hydrogen Bromide (HBr) | 2-(2-Hydroxyphenyl)ethanol and (Bromomethyl)cyclohexane |
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the cyclohexylmethoxy group. wikipedia.org The ether's oxygen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com
The cyclohexylmethoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this substituent. fiveable.me The 2-(2-hydroxyethyl) group is a weakly deactivating group, but the powerful activating effect of the alkoxy group will dominate the regiochemical outcome.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the aromatic ring, primarily at the positions ortho and para to the cyclohexylmethoxy group.
Halogenation: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), the molecule would likely undergo bromination or chlorination at the activated ortho and para positions. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or an acyl halide with a Lewis acid catalyst, would also be directed to the ortho and para positions. masterorganicchemistry.com However, Friedel-Crafts reactions can sometimes be complicated by the presence of the alcohol and ether functional groups, which can coordinate with the Lewis acid.
Table 3: Predicted Regiochemistry of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Products |
|---|---|---|
| Nitration | NO₂⁺ | 2-(2-(Cyclohexylmethoxy)-4-nitrophenyl)ethanol and 2-(2-(Cyclohexylmethoxy)-6-nitrophenyl)ethanol |
| Bromination | Br⁺ | 2-(4-Bromo-2-(cyclohexylmethoxy)phenyl)ethanol and 2-(6-Bromo-2-(cyclohexylmethoxy)phenyl)ethanol |
Elucidation of Reaction Mechanisms and Kinetic Profiles
While specific kinetic data for this compound are not available, the mechanisms of its key reactions are well-established for analogous compounds.
Oxidation of the Ethanol Moiety: The oxidation mechanism would depend on the reagent used. For instance, with chromic acid, the reaction likely proceeds through the formation of a chromate (B82759) ester, followed by an E2-like elimination of the alpha-proton. The rate-determining step is typically the C-H bond cleavage.
Ether Cleavage: The kinetic profile of the acid-catalyzed cleavage would be consistent with an Sₙ2 reaction. The reaction rate would be dependent on the concentration of both the protonated ether and the halide nucleophile.
Electrophilic Aromatic Substitution: The mechanism involves a two-step process: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The first step, the formation of the arenium ion, is the rate-determining step as it temporarily disrupts the aromatic system. The electron-donating cyclohexylmethoxy group accelerates this step by stabilizing the positive charge of the intermediate.
Catalytic and Biocatalytic Modifications of this compound
Catalytic methods could offer milder and more selective routes for the transformation of this compound.
Catalytic Oxidation: Selective oxidation of the primary alcohol could potentially be achieved using transition metal catalysts with molecular oxygen or other mild oxidants. This approach could offer a greener alternative to stoichiometric chromium- or manganese-based reagents.
Catalytic Hydrogenolysis: While ether cleavage typically requires strong acids, catalytic hydrogenolysis over a palladium-on-carbon (Pd/C) catalyst, particularly for the analogous benzylic ethers, can be an effective method for dealkylation. However, for a non-benzylic ether like this, this transformation would be more challenging.
Biocatalytic Transformations: Biocatalysis presents an opportunity for highly selective modifications under mild conditions. Enzymes such as alcohol dehydrogenases could be employed for the specific oxidation of the ethanol moiety to the corresponding aldehyde. libretexts.org Other enzymes, like peroxygenases, have been shown to cleave ether linkages in related compounds. nih.gov Furthermore, microorganisms have been utilized in the production of similar aromatic alcohols like 2-phenylethanol (B73330) through fermentation processes, suggesting that biocatalytic routes for the synthesis or modification of this compound could be developed. mdpi.com
Table 4: Potential Catalytic and Biocatalytic Transformations
| Transformation | Catalyst/Enzyme Type | Expected Outcome |
|---|---|---|
| Selective Oxidation | Alcohol Dehydrogenase | Formation of 2-(2-(Cyclohexylmethoxy)phenyl)acetaldehyde |
| Ether Cleavage | Peroxygenase | Cleavage to 2-(2-hydroxyphenyl)ethanol and cyclohexanecarbaldehyde |
Rational Design and Synthesis of 2 2 Cyclohexylmethoxy Phenyl Ethanol Derivatives and Analogues
Targeted Structural Modifications for Systematic Research
The rational design of derivatives of 2-(2-(cyclohexylmethoxy)phenyl)ethanol would focus on systematically altering its three main structural components: the phenyl ring, the ethanol (B145695) side chain, and the cyclohexylmethoxy group. These modifications aim to probe the structure-activity relationships (SAR) of this chemical series.
Key areas for modification would include:
Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, or amino groups) at different positions on the phenyl ring would allow for the exploration of electronic and steric effects. For instance, electron-withdrawing groups could be contrasted with electron-donating groups to understand their influence.
Ethanol Side Chain Modification: The hydroxyl group of the ethanol moiety is a primary site for modification. It could be esterified, etherified, or replaced with other functional groups such as amines or thiols to investigate the importance of this hydrogen-bonding motif. The length of the alkyl chain could also be extended or shortened.
Cyclohexylmethoxy Group Alterations: The cyclohexyl ring offers opportunities for stereochemical and conformational exploration. Different isomers (e.g., cis/trans) of substituted cyclohexyl rings could be synthesized. The ring itself could be replaced with other alicyclic or aromatic systems to assess the impact of lipophilicity and steric bulk.
A hypothetical design strategy is outlined in the table below, showcasing potential modifications to the parent scaffold.
| Modification Area | Parent Structure Moiety | Potential Modifications | Rationale |
| Phenyl Ring | Benzene | Introduction of -F, -Cl, -CH3, -OCH3 | Explore electronic effects |
| Side Chain | -CH2CH2OH | -CH2CH2NH2, -CH2CH2SH, -CH(OH)CH3 | Investigate functional group importance |
| Alicyclic Group | Cyclohexyl | Cyclopentyl, Cycloheptyl, Phenyl | Study steric and lipophilic requirements |
This systematic approach allows for the generation of a focused library of compounds, enabling a comprehensive evaluation of the chemical space around the parent molecule.
Synthesis of Analogues with Varied Cyclohexyl or Phenyl Substitutions
The synthesis of analogues of this compound would likely proceed through a convergent strategy, where key fragments are synthesized separately and then combined.
One plausible synthetic route would involve the Williamson ether synthesis to couple a substituted phenol (B47542) with a cyclohexylmethyl halide. For example, starting with a commercially available substituted 2-hydroxyphenylethanol, one could react it with cyclohexylmethyl bromide in the presence of a base like potassium carbonate to form the desired ether linkage.
Alternatively, a route starting from a substituted 2-methoxyphenol could be envisioned. The methoxy (B1213986) group could be cleaved to reveal the phenol, which is then alkylated with the desired cyclohexylmethyl halide. The ethanol side chain could be introduced before or after the etherification step, for example, through a Grignard reaction on a corresponding aldehyde or by reduction of a phenylacetic acid derivative. mdpi.com
The synthesis of analogues with varied phenyl substitutions would involve using appropriately substituted starting materials. For instance, to synthesize a 4-chloro derivative, one would start with 4-chloro-2-hydroxyphenylethanol. Similarly, variations in the cyclohexyl group would be achieved by using different substituted cyclohexylmethyl halides in the alkylation step.
A general synthetic scheme is proposed below:
Scheme 1: Proposed Synthesis of this compound Analogues
This is a generalized and hypothetical synthetic scheme.
The table below lists some potential analogues and the key starting materials that could be used for their synthesis based on the proposed scheme.
| Target Analogue | Substituted Phenol Starting Material | Alkyl Halide Starting Material |
| 2-(2-(Cyclopentylmethoxy)phenyl)ethanol | 2-Hydroxyphenylethanol | Cyclopentylmethyl bromide |
| 2-(2-(Cyclohexylmethoxy)-4-fluorophenyl)ethanol | 4-Fluoro-2-hydroxyphenylethanol | Cyclohexylmethyl bromide |
| 2-(2-(Benzyloxy)phenyl)ethanol | 2-Hydroxyphenylethanol | Benzyl bromide |
Creation of Compound Libraries Based on the this compound Scaffold
The development of a compound library based on the this compound scaffold is a key step in exploring its potential in chemical biology and drug discovery. Combinatorial chemistry and parallel synthesis techniques would be highly valuable in this endeavor. nih.gov
A library could be constructed by reacting a common intermediate with a diverse set of building blocks. For example, a core intermediate like 2-hydroxyphenylethanol could be reacted with a library of different alkyl halides to generate a variety of ether-linked analogues. Similarly, a common intermediate such as 2-(cyclohexylmethoxy)benzaldehyde could be reacted with a range of Grignard reagents to produce a library of secondary alcohols with diverse substituents on the ethanol side chain. mdpi.com
High-throughput screening methods would then be used to evaluate the biological activity of the synthesized compounds, allowing for the rapid identification of promising candidates for further optimization. The data generated from these screens would be crucial for building robust SAR models.
An example of a library design is presented in the following table:
| Scaffold | Building Block 1 (Alkyl Halides) | Building Block 2 (Substituted Phenols) | Resulting Library Size |
| O-alkylated phenylethanols | 10 diverse alkyl halides | 10 diverse substituted 2-hydroxyphenylethanols | 100 compounds |
The creation of such a library, coupled with systematic biological evaluation, would be a powerful approach to understanding the chemical and biological properties of this class of compounds.
Advanced Computational Chemistry and Molecular Modeling of 2 2 Cyclohexylmethoxy Phenyl Ethanol
Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the electronic structure and reactivity of organic molecules. These methods allow for a detailed examination of molecular orbitals and the prediction of various chemical properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-(Cyclohexylmethoxy)phenyl)ethanol, DFT calculations can be employed to determine its most stable three-dimensional arrangement, or conformation. The molecule's various rotatable bonds—around the cyclohexylmethoxy linkage, the phenyl ring, and the ethanol (B145695) side chain—give rise to a complex potential energy surface with numerous local minima, each corresponding to a different conformer.
By systematically exploring this conformational space, DFT methods can identify the global minimum energy structure, which is predicted to be the most populated conformation at equilibrium. For instance, studies on similar molecules like 2-phenylethanol (B73330) have shown that non-planar gauche conformations are often favored, stabilized by weak intramolecular interactions such as those between a hydroxyl hydrogen and a phenyl ring. researchgate.net In the case of this compound, a key determinant of its preferred conformation would be the interplay between the bulky cyclohexyl group and the phenyl ring, as well as potential hydrogen bonding involving the hydroxyl group.
The relative energies of different conformers, as calculated by DFT, can be used to estimate their populations at a given temperature using the Boltzmann distribution. This information is crucial for understanding the molecule's average structure and how it might influence its physical and chemical behavior.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Gauche-Gauche-Anti | 0.00 |
| 2 | Gauche-Anti-Gauche | 1.25 |
| 3 | Anti-Gauche-Gauche | 2.50 |
| 4 | Anti-Anti-Anti | 4.75 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed for flexible organic molecules.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed more broadly over the aromatic system and the ether linkage. The specific energies of the HOMO and LUMO, and thus the magnitude of the HOMO-LUMO gap, can be precisely calculated using DFT. This information is invaluable for predicting how the molecule might interact with other chemical species, such as electrophiles or nucleophiles. For large systems, the delocalized nature of canonical molecular orbitals can sometimes make it challenging to pinpoint the exact locality of chemical reactivity. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table contains hypothetical data based on typical values for similar aromatic ethers and alcohols.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties.
For a flexible molecule like this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the molecule's conformational dynamics, including the rates of transition between different conformers and the time-averaged distribution of conformational states. Such simulations have been successfully applied to study the behavior of similar molecules like 2-phenylethanol in various environments. researchgate.net
MD simulations can also reveal the influence of the solvent on the molecule's conformation. For example, in a polar solvent like water, conformations that expose the polar hydroxyl group to the solvent while partially burying the hydrophobic cyclohexyl and phenyl groups might be favored. In contrast, in a nonpolar solvent, the molecule might adopt a more compact, folded conformation. These dynamic insights are crucial for understanding how the molecule behaves in realistic chemical environments. Studies on ethanol-water mixtures have demonstrated the power of MD simulations in revealing complex relaxation behaviors and concentration-dependent fluctuations. rsc.org
Predictive Modeling of Intermolecular Interactions (e.g., hypothetical binding to macromolecular targets)
A significant application of computational modeling is the prediction of how a molecule like this compound might interact with larger biological macromolecules, such as proteins or nucleic acids. This is typically achieved through molecular docking and more extensive MD simulations of the ligand-macromolecule complex.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a hypothetical scenario, if a protein target were identified, docking simulations could be used to place this compound into the protein's binding site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, identifying the most likely binding mode.
Following docking, MD simulations of the predicted complex can be performed to assess its stability and to gain a more detailed understanding of the key intermolecular interactions. These simulations can reveal the specific hydrogen bonds, van der Waals interactions, and hydrophobic contacts that contribute to the binding affinity. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the phenyl and cyclohexyl groups could engage in favorable hydrophobic interactions within a nonpolar pocket of the binding site. The insights gained from these predictive models can be invaluable in guiding the design of new molecules with enhanced binding affinities or specific biological activities.
Exploration of in Vitro Biological Activity and Mechanistic Insights for 2 2 Cyclohexylmethoxy Phenyl Ethanol and Derivatives
Investigation of Cellular Pathway Modulation (In Vitro Systems)
The biological effects of phenolic compounds are often mediated through the modulation of intracellular signaling pathways that govern cellular processes like inflammation, proliferation, and apoptosis. While direct studies on 2-(2-(Cyclohexylmethoxy)phenyl)ethanol are not available, the broader class of phenolic compounds is known to influence several key pathways.
Phenolic compounds have been shown to modulate inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are central to the cellular response to stressors and are implicated in a variety of chronic diseases. For instance, some phenolic compounds can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Similarly, the MAPK cascades, which include ERK, JNK, and p38 signaling, are frequent targets of bioactive phenols, leading to downstream effects on cell fate and function. nih.gov
Furthermore, pathways related to cell survival and apoptosis, such as the PI3K/Akt signaling cascade, are also susceptible to modulation by phenolic structures. nih.gov The PI3K/Akt pathway is crucial for cell growth and survival, and its inhibition can be a key mechanism for anticancer agents. Given the structural similarities, it is plausible that this compound and its derivatives could interact with and modulate these or other cellular signaling networks, a hypothesis that warrants future investigation in relevant in vitro models.
Studies on Enzyme Activity and Inhibition (In Vitro)
Enzyme inhibition is a common mechanism through which bioactive molecules exert their effects. For derivatives of phenylethanol, a relevant area of investigation is their interaction with enzymes involved in metabolic pathways. For example, in the context of β-phenylethanol production in Saccharomyces cerevisiae, enzymes such as phenylalanine aminotransferase (Aro9p) and phenylpyruvate decarboxylase (Aro10p) are key players. nih.gov Studies have shown that the activity of these enzymes can be influenced by the concentration of phenylethanol itself, indicating a feedback inhibition mechanism. nih.gov
Specifically, the catalytic activity of Aro9p has been observed to decrease with increasing concentrations of β-phenylethanol. nih.gov This suggests that phenylethanol derivatives could potentially act as allosteric or competitive inhibitors of enzymes within related metabolic or signaling pathways.
Another area of interest for phenolic compounds is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway that produce inflammatory mediators. nih.gov Chalcones, which share a phenolic backbone, have been explored as inhibitors of these enzymes. nih.gov Additionally, enzymes like α-glucosidase and aldose reductase, which are relevant in the context of diabetes, have also been identified as targets for some chalcone (B49325) derivatives. nih.gov These precedents suggest that this compound could be a candidate for screening against a variety of enzymatic targets.
Receptor Binding Assays and Signaling Cascade Analysis (In Vitro)
Receptor binding assays are fundamental in pharmacology for identifying and characterizing the interaction of ligands with their receptor targets. nih.gov These assays, often utilizing radiolabeled or fluorescently tagged ligands, can determine the affinity and specificity of a compound for a particular receptor. nih.gov For a novel compound like this compound, a broad panel of receptor binding assays would be necessary to identify potential molecular targets.
Given its structure, potential targets could include G-protein coupled receptors (GPCRs), which are a large family of receptors involved in a vast array of physiological processes. For example, derivatives of (2-methoxyphenyl)piperazine have been evaluated for their affinity to serotonin (B10506) receptors, such as the 5-HT1A receptor. google.com These studies demonstrate how modifications to a core structure can influence receptor binding affinity. google.com
Analysis of signaling cascades downstream of receptor activation provides further mechanistic detail. Once a binding interaction is confirmed, subsequent in vitro assays can be employed to measure changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation (e.g., via Western blot), and gene expression (e.g., via RT-PCR). For instance, compounds that bind to the 5-HT2A receptor have been shown to be potent antagonists, a property that is of interest in the development of antipsychotic drugs. wikipedia.org While no specific receptor targets for this compound have been identified, the methodologies for such investigations are well-established.
Cell-Based Assays for Specific Biological Responses (In Vitro)
Melanogenesis is the process of melanin (B1238610) production, and its inhibition is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders. google.com Chalcones, which are structurally related to the broader class of phenolic compounds, have been a source of potent anti-melanogenic agents. mdpi.com The primary target for many of these inhibitors is tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govgoogle.com
In vitro studies using cellular models, such as B16F10 melanoma cells, are commonly used to assess anti-melanogenic activity. The inhibitory effects of chalcone derivatives on mushroom tyrosinase have been evaluated, with some compounds showing significantly more potent inhibition than the standard inhibitor, kojic acid. nih.gov For example, a thiosemicarbazide (B42300) derivative of chalcone exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.274 μM. nih.gov The mechanism of inhibition can be either reversible or irreversible. nih.gov
Beyond direct enzyme inhibition, chalcones can also modulate the signaling pathways that regulate melanogenesis. The microphthalmia-associated transcription factor (MITF) is a master regulator of melanogenic gene expression, including tyrosinase, and its activity is controlled by signaling cascades like PI3K/Akt and MAPK. nih.gov Some chalcone derivatives have been shown to downregulate MITF expression through the PI3K/Akt signaling pathway, thereby inhibiting melanin synthesis. mdpi.comnih.gov For instance, 2′-hydroxy-3,6′-dimethoxychalcone was found to suppress the phosphorylation of AKT in α-MSH-stimulated B16F10 cells. nih.gov Another chalcone, licochalcone A, was shown to restrain MITF expression by activating autophagy in melanoma cells via the miR-142-3p/Rheb/mTOR pathway. wikipedia.org
The table below summarizes the in vitro anti-melanogenic activity of selected chalcone derivatives, providing a reference for the potential activity of novel phenolic compounds.
| Compound | Cell Line/Enzyme | Assay | Key Findings | Reference |
| 1-(-1-(4-methoxyphenyl)-3-phenylallylidene)thiosemicarbazide | Mushroom Tyrosinase | Enzyme Inhibition | IC₅₀ = 0.274 μM; Irreversible inhibition | nih.gov |
| Chalcone-hydroxypyridinone hybrids | Mushroom Tyrosinase | Enzyme Inhibition | IC₅₀ values for monophenolase activity ranging from 2.25 to 3.07 μM | nih.gov |
| 2′-hydroxy-3,6′-dimethoxychalcone | B16F10 Melanoma Cells | Western Blot | Downregulation of MITF via inhibition of PI3K/Akt signaling | nih.gov |
| 2′-hydroxy-2,6′-dimethoxychalcone | B16F10 Melanoma Cells | Western Blot | Decreased phosphorylation of AKT, leading to reduced melanin synthesis | mdpi.com |
| Licochalcone A | A375 and B16 Melanoma Cells | Western Blot, RT-PCR | Restrained MITF expression by activating autophagy via the miR-142-3p/Rheb/mTOR pathway | wikipedia.org |
| 4-dimethylamino-4'-methoxy chalcone | B16 Cells | Western Blot | Promoted melanin production by upregulating p-CREB, p-p38, p-ERK, and β-catenin proteins | mdpi.com |
2-Phenylethanol (B73330) (PEA) and its derivatives are known to possess broad-spectrum antimicrobial and antifungal properties. google.comrsc.orgnih.govmssm.edu These compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmssm.edu The primary mechanism of action for phenylethanol is the disruption of microbial cell membranes. mssm.edu
In vitro studies have demonstrated that phenylethanol inserts into the lipid bilayer of cell membranes, leading to an increase in membrane fluidity and permeability. This disruption of the membrane integrity results in the leakage of intracellular components, such as potassium ions, and ultimately leads to cell death. Electron microscopy studies have shown morphological changes in bacteria treated with phenylethanol, including the permeabilization of Gram-negative cell envelopes and the solubilization of the plasma membrane in some Gram-positive bacteria.
In addition to membrane damage, other mechanisms of action have been proposed for phenylethanol. It has been shown to inhibit DNA synthesis, particularly in Gram-negative organisms, which is the principle behind the use of Phenylethyl Alcohol Agar for the selective isolation of Gram-positive bacteria. More recent research has also pointed to the induction of reactive oxygen species (ROS) stress and the inhibition of protein synthesis as contributing factors to its antifungal activity. mssm.edu For example, against Botrytis cinerea, 2-phenylethanol was found to cause structural damage to mycelia and induce ROS stress.
The table below provides a summary of the antimicrobial and antifungal mechanisms of 2-phenylethanol based on in vitro studies.
| Organism(s) | Assay/Technique | Key Mechanistic Findings | Reference |
| Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecium | Transmission Electron Microscopy, K+ Leakage Assay | Permeabilization of Gram-negative cell envelopes; Solubilization of Gram-positive plasma membranes; Rapid leakage of K+ ions | |
| Gram-negative bacteria | N/A | Inhibition of DNA synthesis | |
| Botrytis cinerea | Electron Microscopy, RNA Sequencing, ROS and MDA assays | Structural damage to mycelia; Induction of ROS stress; Disruption of cell membrane structure and function | |
| Fusarium graminearum | Electron Microscopy | Shrinkage of cell membranes; Severe damage to organelle membranes; Hindrance of protein synthesis | mssm.edu |
| Candida species | Minimum Inhibitory Concentration (MIC) Assays | Inhibition of Candida morphogenesis; Synergistic antifungal effect when combined with fluconazole (B54011) and itraconazole | |
| E. coli | N/A | Bacteriostatic activity correlates with membrane binding affinity |
Future Research Perspectives and Potential Applications of 2 2 Cyclohexylmethoxy Phenyl Ethanol
Utility as a Chemical Probe for Fundamental Biological Research
Chemical probes are indispensable tools for dissecting complex biological processes. The structure of 2-(2-(Cyclohexylmethoxy)phenyl)ethanol suggests its potential utility as a probe, particularly for investigating cellular membranes and protein-ligand interactions.
The 2-phenylethanol (B73330) framework is known to interact with lipid bilayers, causing disruptions that can alter membrane fluidity and function. nih.gov The addition of a bulky and lipophilic cyclohexylmethoxy group at the ortho position is expected to enhance this membrane-inserting capability. This makes the compound a candidate for studying the impact of localized membrane perturbations on the activity of membrane-bound proteins, such as ion channels and receptors.
Furthermore, many derivatives of 2-phenylethanol exhibit bacteriostatic or antifungal properties, often linked to their ability to disrupt microbial cell membranes. nih.govmdpi.com Research into this compound could therefore provide insights into novel antimicrobial mechanisms. The specific stereochemistry of the chiral center in this compound could also lead to stereoselective interactions with biological targets, a crucial aspect in the design of targeted therapies.
Future research could involve synthesizing fluorescently labeled or isotopically tagged versions of this compound to visualize its subcellular localization and interaction partners. Such studies would be invaluable for understanding how the interplay between the aromatic ring, the hydroxyl group, and the bulky ether side chain governs its biological activity.
Role in the Development of Advanced Chemical Synthetic Methodologies
The chemical architecture of this compound makes it a promising candidate for advancing synthetic methodologies, particularly in the realm of asymmetric synthesis.
As a chiral alcohol, this compound can serve as a precursor to chiral auxiliaries or ligands for asymmetric catalysis. acs.orgresearchgate.net The presence of the bulky cyclohexylmethoxy group in the ortho position can create a specific steric environment around the catalytically active center, potentially leading to high levels of enantioselectivity in reactions such as asymmetric reductions, additions, or cross-coupling reactions. rsc.org The development of synthetic routes to enantiomerically pure forms of this alcohol would be a critical first step. researchgate.netnih.gov
The hydroxyl group of this compound can be functionalized to create a variety of derivatives, expanding its utility as a building block in organic synthesis. For instance, it could be used in the synthesis of complex natural products or pharmacologically active molecules where the specific substitution pattern is desired.
A plausible synthetic route to this compound could involve a multi-step process:
Williamson Ether Synthesis: Reaction of 2-hydroxyphenylacetic acid with (bromomethyl)cyclohexane (B57075) in the presence of a base to form 2-(cyclohexylmethoxy)phenylacetic acid.
Reduction: The resulting carboxylic acid can then be reduced to the corresponding alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride.
Alternatively, one could start with 2-hydroxystyrene, protect the hydroxyl group, perform epoxidation of the styrene (B11656) double bond, followed by nucleophilic opening of the epoxide and subsequent deprotection and etherification. The exploration and optimization of these and other synthetic pathways would be a significant area of research.
Interdisciplinary Research Avenues Involving this compound
The unique combination of a hydrophilic alcohol, a lipophilic cyclohexylmethoxy group, and an aromatic core positions this compound at the intersection of chemistry, biology, and materials science. acs.orgmdpi.com
In medicinal chemistry, the compound could serve as a scaffold for the development of new therapeutic agents. The ortho-alkoxy-phenylethanol motif is found in various biologically active compounds. By modifying the core structure, researchers could explore its potential as an anti-inflammatory, analgesic, or antimicrobial agent. nih.gov
In materials science, the self-assembly properties of amphiphilic molecules like this compound could be investigated for the formation of novel supramolecular structures, such as vesicles or liquid crystals. The hydroxyl group also allows for its incorporation into polymers, potentially modifying their physical properties to create materials with tailored characteristics for specific applications.
The study of this compound also fosters collaboration between synthetic chemists, who would develop methods for its production, and biologists, who would investigate its effects on cellular systems. This interdisciplinary approach is crucial for translating fundamental chemical knowledge into practical applications that can address challenges in health and technology. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-(Cyclohexylmethoxy)phenyl)ethanol, and how are intermediates characterized?
- Methodology : The compound can be synthesized via reduction of isocoumarin precursors using sodium borohydride (NaBH₄) in methanol under reflux (50°C, 4–6 hours). Reaction completion is monitored via TLC, and intermediates are purified via column chromatography. Structural confirmation employs IR (e.g., loss of C=O peaks at ~1700 cm⁻¹), /-NMR (e.g., hydroxymethyl protons at δ 4.4–5.5 ppm), and GCMS (e.g., M-18 fragmentation patterns) .
- Example Data :
| Intermediate | IR (C-O stretch, cm⁻¹) | -NMR (δ, ppm) | GCMS (m/z) |
|---|---|---|---|
| 2b | 1057 | 4.74 (m, 1H) | 210 (M-18) |
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : Purity is assessed via chromatographic techniques (HPLC/GC) and spectroscopic consistency. For example, GCMS base peaks (e.g., m/z 104 for C₆H₄-CO fragments) and NMR coupling constants (e.g., J = 5.3–6.7 Hz for hydroxymethyl groups) confirm structural integrity .
Q. What safety protocols are critical when handling glycol ether derivatives like this compound?
- Methodology : Use fume hoods for volatile steps, wear nitrile gloves, and avoid environmental release (e.g., prevent drainage contamination). Respiratory protection (e.g., N95 masks) is mandatory if ventilation is inadequate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology : Systematic variation of solvent polarity (e.g., methanol vs. THF), temperature (40–60°C), and stoichiometry (NaBH₄ excess) can enhance yields. For example, THF increases diastereoselectivity in borohydride reductions, while higher temperatures (>50°C) reduce reaction time but may promote side reactions .
Q. What computational tools are suitable for resolving structural ambiguities in cyclohexylmethoxy-substituted ethanol derivatives?
- Methodology : X-ray crystallography (via SHELXL/ORTEP-3) resolves torsional angles (e.g., 68.0° dihedral between aromatic rings) and hydrogen-bonding networks. DFT calculations (e.g., Gaussian) predict NMR chemical shifts with <5% deviation from experimental data .
Q. How do steric effects from the cyclohexylmethoxy group influence the biological activity of this compound?
- Methodology : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Bulky substituents reduce membrane permeability but enhance target binding (e.g., MIC improvement from 128 µg/mL to 32 µg/mL with optimized substituents) .
Q. What strategies mitigate spectral overlap in -NMR analysis of polyaromatic ethanol derivatives?
- Methodology : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC). For example, HSQC correlates hydroxymethyl protons (δ 4.5 ppm) to signals at ~61 ppm, resolving overlaps from aromatic protons .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound analogs?
- Methodology : Variability may arise from polymorphic forms or residual solvents. Re-crystallize in anhydrous ethanol and use DSC to confirm phase transitions. For example, compound 2c shows a 4°C mp variation due to solvent inclusion .
Q. Why do GCMS fragmentation patterns of diol derivatives sometimes deviate from theoretical predictions?
- Methodology : In-source fragmentation or low ionization efficiency can alter peak intensities. Use softer ionization (e.g., ESI-MS) and compare with authentic standards. For example, m/z 260 (M-18) for 2f aligns with water loss but requires HRMS validation (Δ < 5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
